Cas no 26212-80-6 (10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-, iodide (1:1))
26212-80-6 structure
Product Name:10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-, iodide (1:1)
Numero CAS:26212-80-6
MF:C18H23IN2S
MW:426.358095407486
CID:258946
PubChem ID:33359
Update Time:2025-04-19
10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-, iodide (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-, iodide (1:1)
- (1-(Phenothiazin-10-yl)-2-propyl)trimethylammonium iodide
- Ammonium, (1-(phenothiazin-10-yl)-2-propyl)trimethyl-, iodide
- dl-trimethyl[1-methyl-2-(phenothiazin-10-yl)ethyl]ammonium iodide
- Prome
- Promethazine methiodide
- Promethazin-Methyliodid
- Promethazinum-methoiodide
- Thiazinamium
- Thiazinamium iodide
- trimethyl-(1-methyl-2-phenothiazin-10-yl-ethyl)-ammonium, iodide
- Trimethylammonium-isopropyl-phenthiazin jodid [German]
- WLN: T C666 BN ISJ B1Y1&K1&1&1 &I
- AKOS024360571
- Ammonium, trimethyl(1-methyl-2-phenothiazin-10-ylethyl)-, iodide
- 10H-Phenothiazine-10-ethanaminium,N,N,.alpha.-tetramethyl-, iodide
- NSC 115182
- N,N,N-trimethyl-1-(10H-phenothiazin-10-yl)propan-2-aminium iodide
- 26212-80-6
- SCHEMBL11617990
- [1-(Phenothiazin-10-yl)-2-propyl]trimethylammonium iodide
- NSC-115182
- NSC115182
- trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;iodide
- 10H-Phenothiazine-10-ethanaminium, N,N,N,alpha-tetramethyl-, iodide
- AMMONIUM, (1-METHYL-2-(PHENOTHIAZIN-10-YL)ETHYL)TRIMETHYL-, IODIDE
- Trimethylammonium-isopropyl-phenthiazin jodid
-
- Inchi: 1S/C18H23N2S.HI/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1
- Chiave InChI: MAFHATNPZLRYJY-UHFFFAOYSA-M
- Sorrisi: [I-].S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC(C)[N+](C)(C)C
Proprietà calcolate
- Massa esatta: 402.8823
- Massa monoisotopica: 426.062662
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 330
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 28.5
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 3.24
10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-, iodide (1:1) Letteratura correlata
-
M. C. Wenlock Med. Chem. Commun. 2017 8 571
-
2. Derivative formation in the quantitative gas-chromatographic analysis of pharmaceuticals. Part II. A reviewJ. D. Nicholson Analyst 1978 103 193
-
J. W. Gorrod,D. A. Stopher,A. C. Moffat,G. G. Skellern Proc. Anal. Div. Chem. Soc. 1976 13 352
26212-80-6 (10H-Phenothiazine-10-ethanaminium,N,N,N,a-tetramethyl-, iodide (1:1)) Prodotti correlati
- 303-14-0(Isopromethazine)
- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)
- 58-37-7(Aminopromazine)
- 522-00-9(10H-Phenothiazine-10-ethanamine,N,N-diethyl-a-methyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso